N-(2,4-difluorophenyl)-4-methoxybenzamide
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Overview
Description
N-(2,4-difluorophenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4-methoxybenzamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
- Oxidation of the methoxy group yields 4-methoxybenzoic acid.
- Reduction of the amide group yields N-(2,4-difluorophenyl)-4-methoxyaniline.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,4-difluorophenyl)-4-methoxybenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition disrupts the normal biochemical pathways, leading to the desired therapeutic effects. The compound’s fluorine atoms enhance its binding affinity and selectivity towards the target enzymes .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure with an additional fluorine atom on the benzamide ring.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: A derivative with a hydroxyl group and additional fluorine atoms.
Uniqueness: N-(2,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGZYCGUCSWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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